3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide
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Overview
Description
3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide is an organic compound with a complex structure that includes fluorine, iodine, and trifluoromethyl groups. These functional groups are known for their significant impact on the compound’s chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide coreFor instance, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of iodine makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs.
Industry: The compound’s stability and reactivity make it valuable in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group, for instance, can enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other benzamides with fluorine, iodine, or trifluoromethyl groups. For example:
3-Fluoro-2-iodo-N-methoxybenzamide: Lacks the trifluoromethyl group, which may affect its reactivity and binding properties.
2-Iodo-6-(trifluoromethyl)benzamide: Lacks the fluoro and methoxy groups, leading to different chemical behavior.
The uniqueness of 3-Fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-2-iodo-N-methoxy-6-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4INO2/c1-17-15-8(16)6-4(9(11,12)13)2-3-5(10)7(6)14/h2-3H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLMSTPJMQGXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1I)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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